![molecular formula C28H24N2O3S B4196703 N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B4196703.png)
N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide
Overview
Description
N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been synthesized using various methods. MPAA has been found to have a mechanism of action that involves the inhibition of certain enzymes and receptors, leading to biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide involves the inhibition of certain enzymes and receptors. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit histone deacetylases, which are enzymes that play a role in gene expression and regulation. By inhibiting these enzymes, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide can potentially lead to changes in gene expression and regulation, leading to its anti-tumor and anti-proliferative activities. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has also been found to inhibit proteasomes, which are responsible for the degradation of proteins in cells. By inhibiting proteasomes, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide can potentially lead to the accumulation of damaged proteins, leading to its anti-inflammatory activities.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has also been found to reduce inflammation and oxidative stress in animal models, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to modulate the immune system, leading to potential applications in immunotherapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide in lab experiments is its potential applications in drug discovery. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit certain enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities, making it a potential candidate for cancer research. However, one of the limitations of using N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide in lab experiments is its potential toxicity. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to exhibit cytotoxicity in certain cell lines, making it important to carefully consider its dosage and potential side effects.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide. One potential direction is the development of new drugs based on the inhibition of histone deacetylases and proteasomes. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit these enzymes, making it a potential candidate for drug discovery. Additionally, further research on the immune-modulatory effects of N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide could lead to its potential applications in immunotherapy. Finally, further studies on the potential toxicity of N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide could lead to a better understanding of its safety and potential side effects.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities, making it a potential candidate for cancer research. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to inhibit certain enzymes and receptors, leading to potential applications in drug discovery. However, its potential toxicity should be carefully considered in future research.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been widely studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-proliferative activities, making it a potential candidate for cancer research. N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has also been found to inhibit certain enzymes and receptors, such as histone deacetylases and proteasomes, leading to potential applications in drug discovery. Additionally, N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide has been found to modulate the immune system, making it a potential candidate for immunotherapy.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-phenyl-2-phenylsulfanylacetyl)amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c1-33-22-18-16-21(17-19-22)29-27(31)24-14-8-9-15-25(24)30-28(32)26(20-10-4-2-5-11-20)34-23-12-6-3-7-13-23/h2-19,26H,1H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBVIBKIGZIYKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[phenyl(phenylsulfanyl)acetyl]amino}benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.